molecular formula C23H27N7O4 B8275831 Carbamic acid, N-[3-[2-[3-[(5-cyano-2-pyrazinyl)amino]-1H-pyrazol-5-yl]-3-methoxyphenoxy]propyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[3-[2-[3-[(5-cyano-2-pyrazinyl)amino]-1H-pyrazol-5-yl]-3-methoxyphenoxy]propyl]-, 1,1-dimethylethyl ester

Cat. No. B8275831
M. Wt: 465.5 g/mol
InChI Key: NMMWGHDCUAHXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314108B2

Procedure details

A 5 L flange-neck round-bottom flask equipped with an air stirrer rod and paddle, thermometer, pressure-equalizing dropping funnel, and nitrogen bubbler is charged with 5-(5-(2-hydroxy-6-methoxy-phenyl)-1H-pyrazol-3-ylamino)-pyrazine-2-carbonitrile (47.0 g, 152 mmol) and anhydrous THF (1.2 L). The stirred suspension, under nitrogen, is cooled to 0° C. A separate 2 L 3-necked round-bottom flask equipped with a large magnetic stirring bar, thermometer, and nitrogen bubbler is charged with triphenylphosphine (44.0 g; 168 mmol) and anhydrous THF (600 mL). The stirred solution, under nitrogen, is cooled to 0° C. and diisopropylazodicarboxylate (34.2 g; 169 mmol) is added and a milky solution is formed. After 3-4 min, a solution of t-butyl-N-(3-hydroxypropyl)-carbamate (30.3 g, 173 mmol) in anhydrous THF (100 mL) is added and the mixture is stirred for 3-4 min. This mixture is then added over 5 min to the stirred suspension of starting material at 0° C. The reaction mixture quickly becomes a dark solution and is allowed to slowly warm up to room temperature. After 6.5 h, more reagents are prepared as above using PPh3 (8 g), DIAD (6.2 g) and carbamate (5.4 g) in anhydrous THF (150 mL). The mixture is added to the reaction mixture, cooled to −5° C. and left to warm up to room temperature overnight. The solvent is removed in vacuo. The resulting viscous solution is loaded onto a pad of silica and product is eluted with ethyl acetate. The concentrated fractions are separately triturated with methanol and resulting solids are collected by filtration. The combined solids are triturated again with methanol (400 mL) and then isolated by filtration and dried in vacuo at 50° C. overnight to give 31.3 g of desired product. LC-ES/MS m/z 466.2 [M+1]+.
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
34.2 g
Type
reactant
Reaction Step Three
Quantity
30.3 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
8 g
Type
reactant
Reaction Step Five
Name
Quantity
6.2 g
Type
reactant
Reaction Step Six
Quantity
5.4 g
Type
reactant
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[C:10]1[NH:14][N:13]=[C:12]([NH:15][C:16]2[N:17]=[CH:18][C:19]([C:22]#[N:23])=[N:20][CH:21]=2)[CH:11]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.[C:57]([O:61][C:62](=[O:68])[NH:63][CH2:64][CH2:65][CH2:66][OH:67])([CH3:60])([CH3:59])[CH3:58].C(=O)([O-])N>C1COCC1>[C:22]([C:19]1[N:20]=[CH:21][C:16]([NH:15][C:12]2[CH:11]=[C:10]([C:3]3[C:4]([O:8][CH3:9])=[CH:5][CH:6]=[CH:7][C:2]=3[O:67][CH2:66][CH2:65][CH2:64][NH:63][C:62](=[O:68])[O:61][C:57]([CH3:60])([CH3:58])[CH3:59])[NH:14][N:13]=2)=[N:17][CH:18]=1)#[N:23]

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
OC1=C(C(=CC=C1)OC)C1=CC(=NN1)NC=1N=CC(=NC1)C#N
Name
Quantity
1.2 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
34.2 g
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Step Four
Name
Quantity
30.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCO)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
8 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Six
Name
Quantity
6.2 g
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Step Seven
Name
Quantity
5.4 g
Type
reactant
Smiles
C(N)([O-])=O
Step Eight
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 3-4 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L flange-neck round-bottom flask equipped with an air stirrer rod and paddle
CUSTOM
Type
CUSTOM
Details
A separate 2 L 3-necked round-bottom flask equipped with a large magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
The stirred solution, under nitrogen, is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
a milky solution is formed
ADDITION
Type
ADDITION
Details
This mixture is then added over 5 min to the stirred suspension of starting material at 0° C
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm up to room temperature
WAIT
Type
WAIT
Details
After 6.5 h
Duration
6.5 h
CUSTOM
Type
CUSTOM
Details
more reagents are prepared as
ADDITION
Type
ADDITION
Details
The mixture is added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −5° C.
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
WASH
Type
WASH
Details
is eluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The concentrated fractions are separately triturated with methanol
CUSTOM
Type
CUSTOM
Details
resulting solids
FILTRATION
Type
FILTRATION
Details
are collected by filtration
CUSTOM
Type
CUSTOM
Details
The combined solids are triturated again with methanol (400 mL)
CUSTOM
Type
CUSTOM
Details
isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) min
Name
Type
product
Smiles
C(#N)C=1N=CC(=NC1)NC1=NNC(=C1)C1=C(OCCCNC(OC(C)(C)C)=O)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 31.3 g
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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